molecular formula C8H18ClNO2 B13465761 4-(2-Methoxyethyl)piperidin-4-ol hydrochloride

4-(2-Methoxyethyl)piperidin-4-ol hydrochloride

Cat. No.: B13465761
M. Wt: 195.69 g/mol
InChI Key: UTHJPBLNYOBGRO-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)piperidin-4-ol hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with methoxyethyl groups. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

4-(2-Methoxyethyl)piperidin-4-ol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound undergoes a series of protonation and deprotonation reactions, which influence its activity and effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyethyl)piperidin-4-ol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

4-(2-methoxyethyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-11-7-4-8(10)2-5-9-6-3-8;/h9-10H,2-7H2,1H3;1H

InChI Key

UTHJPBLNYOBGRO-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCNCC1)O.Cl

Origin of Product

United States

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